Leptin (116-130) (human)

Endocrinology Reproductive Biology Pituitary Function

Leptin (116-130) (human) is a synthetic 15-amino acid peptide fragment (C70H106N18O24S, MW: 1615.76) corresponding to residues 116–130 of the human leptin protein. It is a bioactive leptin mimetic that reproduces a subset of native leptin's physiological actions, including regulation of body weight, food intake, and neuroendocrine function, but with a distinct and experimentally tractable signaling profile.

Molecular Formula C70H106N18O24S
Molecular Weight 1615.8 g/mol
Cat. No. B12388142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeptin (116-130) (human)
Molecular FormulaC70H106N18O24S
Molecular Weight1615.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CS)NC(=O)C(CO)N
InChIInChI=1S/C70H106N18O24S/c1-32(2)18-43(62(103)78-42(15-16-54(94)95)60(101)87-56(36(8)92)68(109)82-44(19-33(3)4)63(104)80-47(23-55(96)97)65(106)85-50(29-91)70(111)112)77-53(93)26-74-59(100)49(28-90)84-57(98)35(7)76-61(102)45(21-37-24-73-41-13-10-9-12-39(37)41)81-67(108)52-14-11-17-88(52)69(110)48(20-34(5)6)83-64(105)46(22-38-25-72-31-75-38)79-66(107)51(30-113)86-58(99)40(71)27-89/h9-10,12-13,24-25,31-36,40,42-52,56,73,89-92,113H,11,14-23,26-30,71H2,1-8H3,(H,72,75)(H,74,100)(H,76,102)(H,77,93)(H,78,103)(H,79,107)(H,80,104)(H,81,108)(H,82,109)(H,83,105)(H,84,98)(H,85,106)(H,86,99)(H,87,101)(H,94,95)(H,96,97)(H,111,112)/t35-,36+,40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-/m0/s1
InChIKeyYUWVNLMTEGHKIG-OPDXBULCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Leptin (116-130) (human) Procurement Guide: Validated Bioactive Fragment with Defined Differential Activity vs. Native Leptin and Alternative Fragments


Leptin (116-130) (human) is a synthetic 15-amino acid peptide fragment (C70H106N18O24S, MW: 1615.76) corresponding to residues 116–130 of the human leptin protein . It is a bioactive leptin mimetic that reproduces a subset of native leptin's physiological actions, including regulation of body weight, food intake, and neuroendocrine function, but with a distinct and experimentally tractable signaling profile [1][2]. Unlike the full-length 167-amino acid recombinant leptin protein, this fragment is readily synthesized via solid-phase peptide synthesis (SPPS), offering greater purity, reproducibility, and batch-to-batch consistency for research applications .

Why Leptin (116-130) (human) Cannot Be Interchanged with Other Leptin Fragments or Recombinant Leptin: Critical Functional and Mechanistic Divergence


Substituting Leptin (116-130) (human) with recombinant leptin or other leptin fragments (e.g., 22-56) is scientifically invalid due to profound differences in receptor interaction, downstream signaling, and functional selectivity. Leptin (116-130) acts through a mechanism independent of the long-form leptin receptor (Ob-Rb) and does not induce STAT3 phosphorylation, a hallmark of native leptin signaling [1]. In contrast, recombinant leptin robustly activates Ob-Rb/STAT3 [1]. Furthermore, fragment 22-56 shows no neuroprotective activity, whereas fragment 116-130 fully reproduces the cognitive-enhancing and synaptic plasticity effects of native leptin [2]. Even among C-terminal fragments, only 116-130 elicits a specific insulin antisecretagogue effect in vivo, while fragments such as 22-56 and 26-39 do not [3]. Consequently, each fragment possesses a unique, non-interchangeable pharmacological fingerprint; procurement of the correct sequence is essential for experimental validity.

Leptin (116-130) (human) Quantitative Evidence: Head-to-Head Activity vs. Recombinant Leptin and Alternative Fragments


Direct Comparison: Leptin (116-130) Inhibits LH and FSH Secretion, Whereas Recombinant Leptin Does Not

In a direct head-to-head in vitro comparison using incubated hemi-pituitaries from adult male rats, leptin (116-130) amide (mouse sequence, identical functional domain) significantly inhibited luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion across a dose range of 10⁻⁹ to 10⁻⁵ M [1]. In stark contrast, recombinant human leptin, tested over a comparable dose range (10⁻⁹ to 10⁻⁷ M), was completely ineffective at modulating LH or FSH release in the identical experimental protocol [1]. This represents a clear functional divergence and a unique, non-redundant biological activity for the fragment.

Endocrinology Reproductive Biology Pituitary Function

Neuroprotection Against Amyloid-β Toxicity: Leptin (116-130) is Fully Active, Leptin (22-56) is Inactive

In a comparative study assessing protection against amyloid-β (Aβ)-induced synaptic impairment, leptin (116-130) fully mirrored the neuroprotective actions of full-length leptin, preventing hippocampal synaptic disruption and neuronal cell death [1]. In direct contrast, the alternative leptin fragment (22-56) displayed absolutely no neuroprotective effects against Aβ toxicity in the same experimental models [1]. This demonstrates that the neuroprotective epitope is specifically localized to the 116-130 region.

Neuroscience Alzheimer's Disease Synaptic Plasticity

Synaptic AMPA Receptor Trafficking: Differential Activity of Leptin (116-130) vs. Leptin (22-56)

The ability to promote AMPA receptor trafficking to synapses is a key mechanism underlying leptin's cognitive-enhancing effects. Leptin (116-130) was shown to robustly promote AMPA receptor trafficking and facilitate activity-dependent hippocampal synaptic plasticity [1]. In a direct comparative analysis, leptin (22-56) failed to replicate these effects, having no impact on hippocampal excitatory synaptic function or AMPA receptor trafficking [1]. This functional dichotomy is further supported by a structure-activity relationship analysis showing that smaller hexamer fragments derived from the 116-130 sequence (e.g., 116-121, 117-122, 120-125) retained activity, while hexamers from the 121-130 region were inactive [1].

Synaptic Plasticity Neuropharmacology Glutamate Receptors

In Vivo Insulinostatic Effect: Selective Action of Leptin (116-130) Compared to Other Fragments

An acute in vivo study in rats compared the effects of recombinant leptin and a panel of leptin fragments (150-167, 138-167, 93-105, 22-56, 26-39, and 116-130) on plasma insulin concentrations. While native leptin significantly decreased plasma insulin, only a subset of fragments—specifically 116-130, 138-167, and 93-105—elicited a 'sizeable insulin antisecretagogue effect' [1]. Other fragments, including 22-56 and 26-39, were inactive in this metabolic assay. This demonstrates a unique, non-universal metabolic action of the 116-130 domain that is not shared by all leptin-derived peptides.

Metabolism Diabetes Endocrinology

Ob-Rb Independent Signaling: A Key Differentiator from Recombinant Leptin

A defining characteristic of Leptin (116-130) is its inability to bind and activate the long-form leptin receptor (Ob-Rb), the primary mediator of native leptin's central anorectic effects [1]. In vitro assays show that LEP-(116-130) (300 µM) does not compete with alkaline phosphatase-leptin for Ob-R binding and fails to activate Ob-Rb-mediated signal transduction, as measured by STAT3 phosphorylation [1][2]. In contrast, recombinant leptin potently activates Ob-Rb/STAT3 signaling. This is a critical point of divergence, indicating that the in vivo effects of this fragment on body weight and food intake are mediated by an Ob-Rb-independent mechanism.

Receptor Pharmacology Signal Transduction Leptin Resistance

Quantified In Vivo Efficacy: Body Weight and Food Intake Reduction in ob/ob Mice

In a 28-day study using female C57BL/6J ob/ob mice (a genetic model of leptin deficiency), daily intraperitoneal administration of 1 mg of leptin (116-130) amide (mouse sequence) resulted in a 3.4% reduction in body weight compared to a 14.7% increase in vehicle-treated controls, representing a net difference of 18.1 percentage points in body weight change [1]. Concurrently, food intake was reduced by 15% compared to controls [1]. While this is a class-level inference for the human sequence, the highly conserved nature of this functional domain between mouse and human (single amino acid substitution) supports similar biological activity.

Obesity Metabolic Disease In Vivo Pharmacology

Validated Research Applications for Leptin (116-130) (human) Based on Quantitative Evidence


Dissecting Leptin's Neuroprotective and Cognitive-Enhancing Mechanisms in Alzheimer's Disease Models

Based on evidence that Leptin (116-130) fully reproduces the ability of full-length leptin to prevent amyloid-β-induced synaptic disruption and promote AMPA receptor trafficking [1], this fragment is the ideal tool for AD research. It allows for the specific investigation of leptin's synaptic and neuroprotective actions without the confounding metabolic effects and Ob-Rb-mediated signaling of recombinant leptin. Its use in hippocampal slice cultures and in vivo models of amyloid toxicity is directly supported by the literature.

Investigating Ob-Rb-Independent Pathways of Energy Homeostasis and Leptin Resistance

Given its documented inability to bind or activate the Ob-Rb receptor and its failure to induce STAT3 phosphorylation [1], Leptin (116-130) serves as a unique probe to identify and characterize Ob-Rb-independent mechanisms regulating food intake and body weight. This application is crucial for understanding leptin resistance, a condition where Ob-Rb signaling is impaired. Studies comparing its effects in wild-type versus db/db (Ob-Rb deficient) mice are directly supported by existing data [1].

Functional Mapping of Leptin's Gonadotropic Effects on the Pituitary-Gonadal Axis

The discovery that Leptin (116-130) potently inhibits LH and FSH secretion from pituitary tissue in vitro, while recombinant leptin does not, identifies this fragment as a critical reagent for neuroendocrine research [1]. It can be used to map the receptor and signaling pathways specifically responsible for leptin's modulation of the reproductive axis, a function that is masked when using the full-length protein. Experimental protocols using incubated hemi-pituitaries are established and validated [1].

Structure-Activity Relationship (SAR) Studies for Developing Next-Generation Leptin Mimetics

Research demonstrates that the minimal active sequence for leptin's synaptic effects resides within the 116-130 domain, and that further truncation to specific hexamers (e.g., 116-121, 117-122, 120-125) retains biological activity [1]. This makes the parent Leptin (116-130) fragment an essential reference standard and starting point for medicinal chemistry efforts aimed at developing smaller, more drug-like leptin receptor agonists or antagonists with improved bioavailability and targeted actions.

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